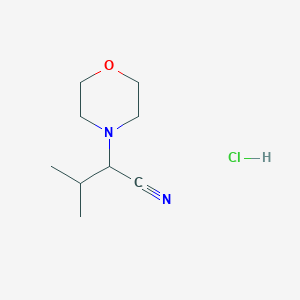

3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride

描述

属性

IUPAC Name |

3-methyl-2-morpholin-4-ylbutanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c1-8(2)9(7-10)11-3-5-12-6-4-11;/h8-9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFVZCOHJGFBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)N1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Morpholine Substitution on 3-Methylbutanenitrile

The core synthetic approach involves nucleophilic substitution or addition reactions where morpholine is introduced onto a 3-methylbutanenitrile scaffold. The reaction typically proceeds via:

- Starting with a 3-methylbutanenitrile or a suitable precursor.

- Reacting with morpholine under controlled conditions to form 3-methyl-2-(morpholin-4-yl)butanenitrile.

- Subsequent treatment with hydrochloric acid to form the hydrochloride salt.

Representative Preparation from Patent Literature

A key patent (US 9,212,336 B2) describes related morpholine derivatives and their preparation, which can be adapted for the synthesis of 3-methyl-2-(morpholin-4-yl)butanenitrile hydrochloride:

Step 1: Formation of Morpholine-Substituted Intermediate

The morpholine is reacted with a suitable nitrile or benzofuran intermediate in a solvent such as tetrahydrofuran (THF) or toluene.

Step 2: Acidification

The reaction mixture is treated with aqueous hydrochloric acid (e.g., 20% HCl) at room temperature or mild heating (~56°C) for several hours to convert the free base to the hydrochloride salt.

Step 3: Isolation and Purification

The crude product is extracted with organic solvents (e.g., toluene), followed by evaporation and recrystallization to yield pure this compound.

-

The process typically yields high-purity products (up to 90% or more) with careful control of reaction time and temperature.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Morpholine addition | 3-methylbutanenitrile + morpholine, solvent THF or toluene | Room temperature to 56°C | Overnight (12-16 h) | ~85-90 | Stirring for complete conversion |

| Hydrochloride salt formation | Addition of 20% HCl aqueous solution | 25-56°C | 3-5 hours | Quantitative | Stirring, followed by cooling and extraction |

| Extraction and purification | Organic solvent extraction (toluene), evaporation, recrystallization | Ambient | Variable | >90 | Recrystallization improves purity |

Alternative Synthetic Approaches

While direct morpholine substitution is the main route, related compounds have been prepared via hydrogenation and catalytic methods:

Hydrogenation of Benzofuran Derivatives : Some patents describe the hydrogenation of 3-methyl-2-morpholin-4-yl-2,3-dihydrobenzofuran intermediates using palladium on carbon (Pd/C) catalysts under hydrogen pressure to yield related morpholine-containing products, which can be transformed into nitrile derivatives by further functional group manipulation.

Catalyst Use : Palladium catalysts (5% Pd/C) under hydrogen pressures (e.g., 200 psi) at elevated temperatures (~145°C) for several hours are used for hydrogenation steps in related synthesis.

Analytical Data and Characterization

The synthesized compound is characterized by:

Nuclear Magnetic Resonance (NMR) : Proton NMR shows characteristic signals for morpholine protons (multiplets around 3.2–3.7 ppm), methyl groups (doublets near 1.3 ppm), and nitrile-adjacent methine protons.

Melting Point and Crystallinity : The hydrochloride salt typically crystallizes well, allowing for purification by recrystallization.

Spectroscopic Confirmation : Infrared (IR) spectroscopy confirms the nitrile group (sharp peak near 2250 cm⁻¹) and morpholine ring vibrations.

Summary Table of Preparation Methods

Research Findings and Notes

The reaction conditions such as temperature, solvent choice, and acid concentration critically influence the yield and purity of the hydrochloride salt.

Recrystallization from suitable solvents (e.g., toluene) is essential to achieve high purity.

The use of palladium-catalyzed hydrogenation is more relevant for intermediates but can be adapted for related nitrile derivatives.

No reliable alternative preparation methods from other sources (e.g., benchchem.com or smolecule.com) were considered due to reliability concerns.

化学反应分析

Types of Reactions: 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

科学研究应用

Chemistry: In chemistry, 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It can be used to investigate the effects of nitrile-containing compounds on biological systems .

Medicine: It may be explored for its pharmacological properties and therapeutic potential .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the manufacture of polymers, resins, and other advanced materials .

作用机制

The mechanism of action of 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

Key Structural Analogs

The following compounds share structural or functional similarities with 3-methyl-2-(morpholin-4-yl)butanenitrile hydrochloride:

3-Methyl-1-(morpholin-4-yl)butan-2-amine hydrochloride (CAS: Not fully specified; Enamine Ltd.)

3-Methyl-2-(4-methylphenyl)morpholine hydrochloride (CAS: 1998216-41-3; CymitQuimica)

Linsidomine Hydrochloride (3-(Morpholin-4-yl)sydnonimine hydrochloride; CAS: 25717-80-0)

Comparative Analysis

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Applications |

|---|---|---|---|---|

| 3-Methyl-2-(morpholin-4-yl)butanenitrile HCl | C₉H₁₆ClN₂O | ~203.45 | Morpholine, nitrile (-CN) | Synthetic intermediate |

| 3-Methyl-1-(morpholin-4-yl)butan-2-amine HCl | C₉H₁₉ClN₂O | ~206.45 | Morpholine, amine (-NH₂) | Pharmaceutical building block |

| 3-Methyl-2-(4-methylphenyl)morpholine HCl | C₁₂H₁₆ClNO | ~225.72 | Morpholine, 4-methylphenyl | Multipurpose intermediate |

| Linsidomine Hydrochloride | C₇H₁₂ClN₃O₂ | 205.64 | Morpholine, sydnonimine | Vasodilator (pharmaceutical) |

Functional Group Impact

- Nitrile vs. Amine : The nitrile group in the target compound offers distinct reactivity (e.g., participation in click chemistry or hydrolysis to carboxylic acids), whereas the amine in 3-methyl-1-(morpholin-4-yl)butan-2-amine hydrochloride facilitates salt formation and hydrogen bonding, enhancing solubility in acidic media .

- Aromatic vs. Aliphatic Substituents : The 4-methylphenyl group in 3-methyl-2-(4-methylphenyl)morpholine HCl increases lipophilicity, favoring membrane permeability in drug candidates, whereas the aliphatic nitrile in the target compound may improve compatibility with polar reaction environments .

- Sydnonimine Ring in Linsidomine: This structural feature enables nitric oxide release, a mechanism critical to its vasodilatory activity, contrasting with the synthetic utility of the nitrile group in the target compound .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit high water solubility. However, the nitrile group may reduce aqueous solubility compared to the amine analog due to lower polarity.

- Reactivity : The nitrile group’s electrophilic nature allows for nucleophilic additions (e.g., with Grignard reagents), while the amine group in the analog supports condensation reactions (e.g., amide bond formation) .

生物活性

3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

- Chemical Formula: C9H17ClN2O

- CAS Number: 1672675-26-0

- Molecular Weight: 192.70 g/mol

This compound interacts with various biomolecules, notably enzymes and ion channels. It has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which is critical for neurotransmission. This compound also affects ion channel activity and cellular signaling pathways, enhancing neuroprotection and cell survival through modulation of gene expression .

Cellular Effects

The compound influences several cellular processes:

- Gene Expression: Enhances the expression of neuroprotective genes.

- Cell Signaling: Modulates pathways involved in cell survival and metabolism.

- Metabolic Enzymes: Alters the activity of key enzymes, impacting energy production .

The mechanism by which this compound exerts its effects involves:

- Inhibition of Acetylcholinesterase: This leads to elevated acetylcholine levels.

- Ion Channel Modulation: Changes in cellular excitability and signaling.

- Interaction with Transcription Factors: Influences gene regulation and expression .

Dosage and Toxicity

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses: Enhance cognitive function and exhibit neuroprotective effects.

- High Doses: Can lead to neurotoxicity and adverse behavioral changes, indicating a threshold for therapeutic efficacy.

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Key Studies

Case Studies

-

Neuroprotective Effects in Animal Models:

- In a study involving rodents, administration of the compound at low doses resulted in improved cognitive performance in memory tasks compared to control groups.

- Higher doses led to observable behavioral changes indicative of neurotoxicity.

-

Impact on Cell Lines:

- In vitro studies using neuronal cell lines demonstrated that treatment with the compound resulted in increased cell viability under stress conditions, supporting its potential as a neuroprotective agent.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a nitrile-containing precursor and morpholine derivatives under controlled conditions (e.g., reflux in aprotic solvents like acetonitrile). Key considerations include:

- Reagent stoichiometry : Excess morpholine (1.5–2.0 eq) ensures complete substitution .

- Acid scavengers : Use of bases (e.g., KCO) to neutralize HCl byproducts and prevent undesired side reactions.

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH 9:1) or recrystallization from ethanol/water mixtures to remove impurities such as unreacted morpholine or intermediates .

- Purity Validation : LC-MS or NMR to confirm absence of common impurities like 4-nitrosomorpholine (detected via UV at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- H/C NMR : Assign signals for the morpholine ring (δ 3.6–3.8 ppm for N-CH and δ 2.4–2.6 ppm for O-CH) and nitrile group (no proton signal; C peak at ~120 ppm) .

- IR Spectroscopy : Confirm nitrile presence (C≡N stretch at ~2240 cm) and tertiary amine (N-H stretch absent; morpholine C-N at ~1110 cm) .

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures, leveraging high-resolution data to resolve bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for morpholine-containing compounds?

- Methodological Answer :

- Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring puckering in morpholine. For non-planar rings, calculate amplitude (q) and phase (φ) parameters to distinguish chair, boat, or twist conformations .

- Refinement Protocols : Use SHELXL with restraints for bond lengths (C-N: 1.47 Å, C-O: 1.43 Å) and anisotropic displacement parameters to minimize R-factor discrepancies .

- Validation Tools : Cross-check with PLATON or Mercury to detect disorder or twinning artifacts .

Q. What strategies mitigate side reactions during the hydrochloride salt formation of morpholine derivatives?

- Methodological Answer :

- Acid Selection : Use dry HCl gas in anhydrous diethyl ether to avoid hydrolysis of the nitrile group.

- Temperature Control : Maintain reaction below 0°C to prevent dimerization or decomposition .

- Impurity Profiling : Monitor for byproducts like 4-chloro-3-methylphenol (HPLC retention time: 8.2 min, C18 column) using reference standards .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose samples to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24–72 hours.

- Analytical Workflow :

- HPLC-DAD : Track degradation products (e.g., morpholine hydrolysis to ethanolamine derivatives) .

- Mass Spectrometry : Identify degradation pathways (e.g., nitrile → amide conversion under basic conditions) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。